molecular formula C15H17NO3 B2402752 N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide CAS No. 2034565-78-9

N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide

Cat. No.: B2402752
CAS No.: 2034565-78-9
M. Wt: 259.305
InChI Key: ZFCIWTFIJFPKDQ-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide is a compound that features a cyclopentanecarboxamide core linked to a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with an appropriate bifuran derivative under amide formation conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of halogenated or nitrated bifuran derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The cyclopentanecarboxamide core can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxamide: A simpler analog without the bifuran moiety.

    N-(2-methoxyphenyl)cyclopentanecarboxamide: Contains a methoxyphenyl group instead of bifuran.

    N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide: Features a thiazole ring instead of bifuran.

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)cyclopentanecarboxamide is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(11-3-1-2-4-11)16-9-13-5-6-14(19-13)12-7-8-18-10-12/h5-8,10-11H,1-4,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCIWTFIJFPKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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